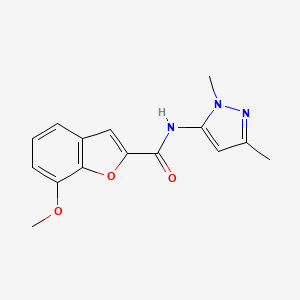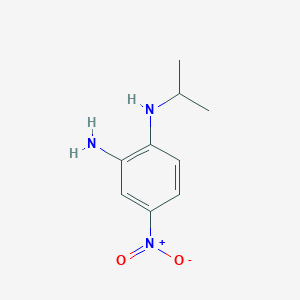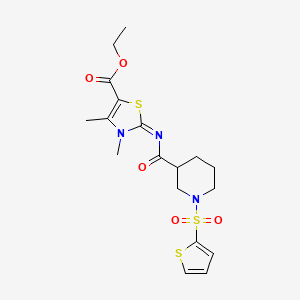
(Z)-3,4-diméthyl-2-((1-(thiophène-2-ylsulfonyl)pipéridine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 3,4-dimethyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H23N3O5S3 and its molecular weight is 457.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 3,4-dimethyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 3,4-dimethyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé (Z)-3,4-diméthyl-2-((1-(thiophène-2-ylsulfonyl)pipéridine-3-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate d'éthyle, également connu sous le nom d'éthyl (2Z)-3,4-diméthyl-2-{[1-(thiophène-2-sulfonyl)pipéridine-3-carbonyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate.
Activité antimicrobienne
Ce composé, en raison de ses parties thiazole et thiophène, est susceptible d'exhiber des propriétés antimicrobiennes significatives. Les dérivés du thiazole sont connus pour leur capacité à inhiber la croissance de diverses bactéries et champignons . La présence du cycle thiophène améliore encore son potentiel en tant qu'agent antimicrobien .
Propriétés anticancéreuses
Les dérivés du thiazole et du thiophène ont été largement étudiés pour leurs activités anticancéreuses. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses et induire l'apoptose . La structure spécifique de ce composé suggère qu'il pourrait être un candidat prometteur pour le développement de nouveaux médicaments anticancéreux.
Effets anti-inflammatoires
La structure du composé comprend des groupes fonctionnels connus pour présenter des propriétés anti-inflammatoires. Les dérivés du thiazole ont montré qu'ils réduisaient l'inflammation en inhibant la production de cytokines pro-inflammatoires . Cela fait du composé un candidat potentiel pour le traitement des maladies inflammatoires.
Activité antioxydante
Les composés contenant des cycles thiazole et thiophène présentent souvent de fortes propriétés antioxydantes. Ces composés peuvent neutraliser les radicaux libres et protéger les cellules du stress oxydatif . Cette activité est cruciale pour prévenir diverses maladies liées au stress oxydatif.
Applications antivirales
La structure unique de ce composé suggère des propriétés antivirales potentielles. Les dérivés du thiazole ont été étudiés pour leur capacité à inhiber la réplication virale . Cela fait du composé un candidat potentiel pour le développement de médicaments antiviraux.
Effets neuroprotecteurs
Des recherches ont montré que les dérivés du thiazole peuvent avoir des effets neuroprotecteurs, offrant potentiellement une protection contre les maladies neurodégénératives . La capacité du composé à interagir avec diverses voies biologiques suggère qu'il pourrait être bénéfique dans le traitement de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson.
Inhibition enzymatique
La structure du composé lui permet d'agir comme un inhibiteur enzymatique. Les dérivés du thiazole sont connus pour inhiber diverses enzymes, ce qui peut être utile dans le traitement de maladies où l'activité enzymatique est dysrégulée . Cette propriété fait du composé un candidat potentiel pour le développement de médicaments ciblant des enzymes spécifiques.
Applications en science des matériaux
Au-delà des applications biologiques, la structure unique du composé pourrait être utile en science des matériaux. Les dérivés du thiophène sont utilisés dans le développement de semi-conducteurs organiques et d'autres matériaux avancés . Cela suggère des applications potentielles dans l'électronique et la nanotechnologie.
Ces applications mettent en évidence la polyvalence et le potentiel du this compound dans divers domaines de la recherche scientifique.
Propriétés
IUPAC Name |
ethyl 3,4-dimethyl-2-(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S3/c1-4-26-17(23)15-12(2)20(3)18(28-15)19-16(22)13-7-5-9-21(11-13)29(24,25)14-8-6-10-27-14/h6,8,10,13H,4-5,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDZCVQWZUHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
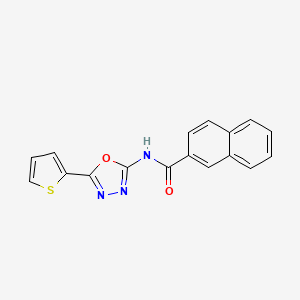
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2437799.png)
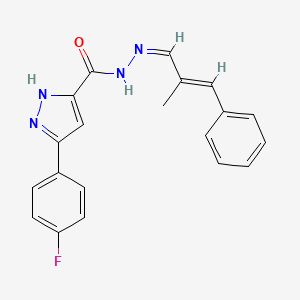
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-1,2-oxazole-3-carboxamide](/img/structure/B2437803.png)
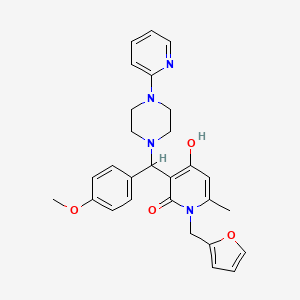

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437810.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2437814.png)
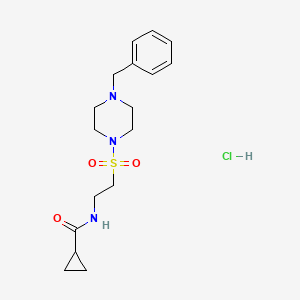
![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)
